3-(2-Amino-1,3-thiazol-4-yl)propansäure-Hydrochlorid

Übersicht

Beschreibung

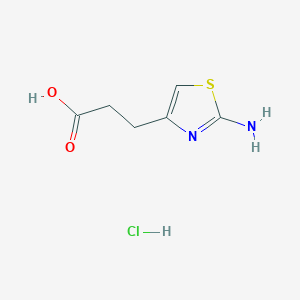

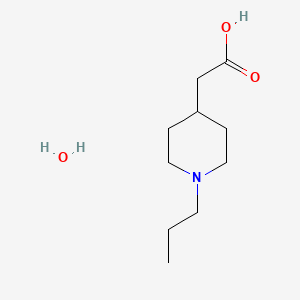

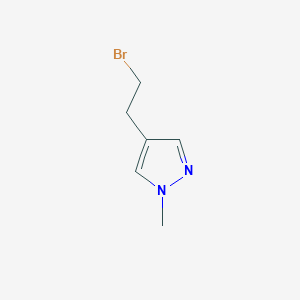

“3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride” is a unique chemical compound with the empirical formula C6H9ClN2O2S . It has a molecular weight of 208.67 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps . For instance, the synthesis of a related compound, 3-[4-(coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acids, involves the reaction of 3-(omega-bromacetyl)coumarins with 3-amino(thioxo)methylcarbamoylpropanoic acid .

Molecular Structure Analysis

The InChI code for “3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride” is 1S/C6H8N2O2S.ClH/c7-6-8-4(3-11-6)1-2-5(9)10;/h3H,1-2H2,(H2,7,8)(H,9,10);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Physical and Chemical Properties Analysis

“3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride” is a solid at room temperature . It is stored at room temperature and is stable under inert atmosphere .

Wissenschaftliche Forschungsanwendungen

Antitumor-Aktivität

Thiazolderivate zeigen nachweislich eine potente Antitumor- und zytotoxische Aktivität. So zeigten beispielsweise eine Reihe von Imidazo[2,1-b]thiazol-3-yl]essigsäure-Arylidenhydraziden eine signifikante Zytotoxizität gegenüber menschlichen Tumorzelllinien, einschließlich Prostatakrebs .

Antioxidative Eigenschaften

Einige Thiazolderivate wurden synthetisiert und auf ihre antioxidativen Eigenschaften in vitro untersucht. Diese Verbindungen zeigten eine potente antioxidative Aktivität, die entscheidend ist, um Zellen vor oxidativem Stress zu schützen .

Entzündungshemmende Wirkungen

Thiazolderivate haben auch vielversprechende entzündungshemmende Wirkungen gezeigt. In einer Studie hemmten drei Derivate die Pfotenödeme signifikant, was ihr Potenzial als entzündungshemmende Mittel zeigt .

Zytotoxische Wirkungen auf Krebszelllinien

Thiazolverbindungen wurden auf ihre zytotoxischen Wirkungen auf verschiedene Krebszelllinien untersucht, darunter Leukämie und Gebärmutterhalskrebs, was ihre potenzielle Verwendung in der Krebstherapie nahelegt .

Landwirtschaftliche Anwendungen

Amino-1,2,4-triazole, die eng mit Thiazolen verwandt sind, finden in der Landwirtschaft breite Anwendung als Pflanzenschutzmittel .

Hochenergetische Substanzen

Derivate von Amino-1,2,4-triazolen wurden bei der Herstellung von hochenergetischen Substanzen und gaserzeugenden Zusammensetzungen verwendet .

Safety and Hazards

“3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It is recommended to handle this compound with appropriate safety precautions.

Wirkmechanismus

Target of Action

Similar compounds have been reported to exhibit antimicrobial, anticancer, anti-inflammatory, and anti-hiv activities , suggesting a wide range of potential targets.

Biochemical Pathways

Given the broad range of biological activities associated with similar compounds , it’s plausible that multiple pathways could be affected, leading to downstream effects such as inhibition of cell growth or induction of apoptosis in cancer cells, suppression of inflammatory responses, or disruption of viral replication.

Result of Action

Based on the reported activities of similar compounds , potential effects could include disruption of cellular processes in microbes, induction of cell death in cancer cells, reduction of inflammation, or inhibition of HIV replication.

Biochemische Analyse

Biochemical Properties

3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases and decarboxylases. These interactions often involve the formation of enzyme-substrate complexes, where the thiazole ring of the compound binds to the active site of the enzyme, facilitating the catalytic process. Additionally, 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride can interact with proteins involved in signal transduction pathways, influencing cellular responses .

Cellular Effects

The effects of 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that promote cell proliferation and differentiation. Furthermore, 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules. The thiazole ring of the compound can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, leading to enzyme inhibition or activation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride has been associated with sustained changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride vary with different dosages in animal models. At low doses, the compound can promote beneficial effects such as enhanced metabolic activity and improved cellular function. At high doses, it can exhibit toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly beyond a certain dosage level .

Metabolic Pathways

3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as aminotransferases and decarboxylases, which play key roles in amino acid metabolism. These interactions can influence the levels of various metabolites and alter the overall metabolic flux within the cell. Additionally, the compound can affect the activity of cofactors such as pyridoxal phosphate, further modulating metabolic pathways .

Transport and Distribution

The transport and distribution of 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound within different cellular compartments. For example, amino acid transporters can mediate the entry of the compound into cells, while binding proteins can influence its distribution within the cytoplasm and organelles .

Subcellular Localization

The subcellular localization of 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of the compound within the cell can determine its specific biological effects .

Eigenschaften

IUPAC Name |

3-(2-amino-1,3-thiazol-4-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S.ClH/c7-6-8-4(3-11-6)1-2-5(9)10;/h3H,1-2H2,(H2,7,8)(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWQVCKBRDQEIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1-Naphthylmethyl)amino]-1-propanol hydrochloride](/img/structure/B1373579.png)

![2,2,2-trifluoroethyl N-{4-[cyclohexyl(methyl)amino]-3-fluorophenyl}carbamate hydrochloride](/img/structure/B1373591.png)

![5'-Bromospiro[cyclopentane-1,3'-indoline]](/img/structure/B1373595.png)

![1-(2-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1373597.png)